(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline
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Overview
Description
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline is a synthetic organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then reacted with 2-(pyridin-4-yl)quinazoline under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methoxybenzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(2-(4-Chlorobenzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline: Similar structure but with a chlorine atom instead of a difluoromethoxy group.
Uniqueness
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-pyridin-4-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-21(23)29-16-7-5-14(6-8-16)13-25-28-20-17-3-1-2-4-18(17)26-19(27-20)15-9-11-24-12-10-15/h1-13,21H,(H,26,27,28)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAQOXBSRWYGT-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN=CC4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)N/N=C/C4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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